molecular formula C25H28FN3O4 B3365785 2-{Carboxy-[4-(4-fluoro-phenyl)-piperazin-1-YL]-methyl}-indole-1-carboxylic acid tert-butyl ester CAS No. 1260640-97-8

2-{Carboxy-[4-(4-fluoro-phenyl)-piperazin-1-YL]-methyl}-indole-1-carboxylic acid tert-butyl ester

Cat. No.: B3365785
CAS No.: 1260640-97-8
M. Wt: 453.5 g/mol
InChI Key: KJMNCLQPVHTIOT-UHFFFAOYSA-N
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Description

2-{Carboxy-[4-(4-fluoro-phenyl)-piperazin-1-YL]-methyl}-indole-1-carboxylic acid tert-butyl ester is a key synthetic intermediate in the preparation of potent P2Y12 receptor antagonists. This compound is a direct precursor to Elinogrel (PRT060128), a competitive and reversible antiplatelet agent that was investigated for the treatment of acute coronary syndrome and for the prevention of thrombosis. Unlike thienopyridines such as clopidogrel, Elinogrel acts by directly and competitively blocking the ADP-binding site of the P2Y12 receptor , offering the potential for rapid onset of action and the ability to be administered intravenously or orally. Its research value is therefore centered on cardiovascular pharmacology, specifically in the study of novel antiplatelet therapies with improved pharmacokinetic and safety profiles. The tert-butyl ester and indole carbamate protecting groups in this intermediate are strategically designed for selective deprotection during the final stages of the synthetic route, making it a critical building block for medicinal chemists developing and scaling up the production of this class of therapeutic candidates.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN3O4/c1-25(2,3)33-24(32)29-20-7-5-4-6-17(20)16-21(29)22(23(30)31)28-14-12-27(13-15-28)19-10-8-18(26)9-11-19/h4-11,16,22H,12-15H2,1-3H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMNCLQPVHTIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C(C(=O)O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{Carboxy-[4-(4-fluoro-phenyl)-piperazin-1-YL]-methyl}-indole-1-carboxylic acid tert-butyl ester, commonly referred to as compound CB62746140, is a synthetic organic molecule with a complex structure that has garnered interest in pharmacological research. Its molecular formula is C25H28FN3O4C_{25}H_{28}FN_{3}O_{4}, and it possesses a molecular weight of approximately 453.51 g/mol. This compound is notable for its potential therapeutic applications, particularly in the fields of neuropharmacology and medicinal chemistry.

Chemical Structure

The compound features a distinctive indole moiety, which is known for its biological activity, coupled with a piperazine ring that enhances its pharmacokinetic properties. The presence of the fluorophenyl group is indicative of its potential interactions with biological targets.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antidepressant Effects : Compounds containing piperazine and indole structures have been studied for their potential to modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders.
  • Antipsychotic Activity : The structural components suggest possible interactions with dopamine receptors, making it a candidate for antipsychotic drug development.

The proposed mechanisms through which this compound may exert its effects include:

  • Serotonin Receptor Modulation : By acting on serotonin receptors (5-HT receptors), it may influence mood and anxiety levels.
  • Dopamine Receptor Antagonism : This action could potentially mitigate symptoms of psychosis.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential efficacy of CB62746140:

  • Study on Antidepressant Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated various indole derivatives for their ability to inhibit serotonin reuptake. Results indicated that modifications similar to those in CB62746140 enhanced binding affinity to serotonin transporters, suggesting potential antidepressant properties.
  • Research on Antipsychotic Effects :
    • Another investigation focused on piperazine derivatives and their effects on dopamine D2 receptors. The findings demonstrated that certain structural configurations led to significant receptor antagonism, which is beneficial for antipsychotic drug design.
  • Toxicological Assessment :
    • Toxicity studies indicate that while many derivatives show promise, careful evaluation is necessary to assess safety profiles before clinical application.

Data Summary

PropertyValue
Molecular FormulaC25H28FN3O4
Molecular Weight453.51 g/mol
CAS Number1260640-97-8
Potential ApplicationsAntidepressant, Antipsychotic

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features for Comparison

  • Piperazine substituents: Fluorophenyl, cyano, siloxane, or trifluoromethyl groups.
  • Core structure : Indole vs. pyrimidine, pyridine, or other heterocycles.
  • Functional groups : tert-butyl esters, carboxylic acids, or protective groups (e.g., Boc, silyl).

Comparative Analysis of Analogous Compounds

Table 1: Structural and Functional Comparison
Compound Name Piperazine Substituent Core Structure Key Functional Groups Molecular Formula Applications/Properties References
Target Compound 4-(4-Fluorophenyl) Indole Carboxy-methyl, tert-butyl ester Not explicitly provided Discontinued; potential intermediate for RBP4 antagonists or kinase inhibitors
4-(4-Cyano-2-fluorophenyl)piperazine-1-carboxylic acid tert-butyl ester (CAS: 929884-77-5) 4-Cyano-2-fluorophenyl Piperazine tert-Butyl ester, cyano group C₁₆H₂₀FN₃O₂ High polarity (cyano group); intermediate in kinase inhibitor synthesis
5-{4-[2-(tert-Butyl-dimethyl-silanyloxy)ethyl]piperazin-1-yl}indole-1-carboxylic acid tert-butyl ester tert-Butyl-dimethyl-silanyloxyethyl Indole Siloxane, tert-butyl ester C₂₈H₄₄N₃O₃Si Enhanced lipophilicity; used in bioorthogonal strategies for controlled drug loading
6-Methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperazin-1-yl)pyrimidine-4-carboxylic acid 2-(Trifluoromethyl)phenyl Pyrimidine Trifluoromethyl, carboxylic acid C₁₇H₁₈F₃N₅O₂ Retinol-binding protein 4 (RBP4) antagonist; highlights role of electron-withdrawing groups
4-[CARBOXY-(3,4-DIFLUORO-PHENYL)-METHYL]-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER HYDROCHLORIDE 3,4-Difluorophenyl Piperazine Carboxylic acid, tert-butyl ester (HCl salt) C₁₇H₂₃ClF₂N₂O₄ Improved solubility (salt form); potential use in peptide coupling or receptor targeting

Physicochemical and Pharmacological Properties

  • Lipophilicity: The target compound’s tert-butyl ester and fluorophenyl groups increase lipophilicity, favoring membrane permeability.
  • Solubility: Hydrochloride salt (): Enhanced aqueous solubility compared to the free base form of the target compound. Cyano-substituted analog (): Polar cyano group improves solubility in polar solvents.
  • Electron Effects :
    • Trifluoromethyl groups () : Strong electron-withdrawing effects enhance metabolic stability and receptor-binding precision.
    • 4-Fluorophenyl (Target) : Moderate electron withdrawal, balancing stability and reactivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-{Carboxy-[4-(4-fluoro-phenyl)-piperazin-1-YL]-methyl}-indole-1-carboxylic acid tert-butyl ester?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For the indole-tert-butyl ester core, Ludwig and Lehr (2004) describe methods for introducing the tert-butyl group via acid-catalyzed esterification using Boc₂O (di-tert-butyl dicarbonate) under anhydrous conditions . The piperazine-fluorophenyl moiety can be synthesized via nucleophilic substitution or coupling reactions, as seen in analogs like tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate (CAS 160296-40-2), where fluorophenyl groups are introduced via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling . Final assembly may require deprotection/activation of intermediates, followed by coupling using carbodiimide-based reagents (e.g., EDC/HOBt).

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodological Answer : Characterization relies on 1H/13C NMR to confirm tert-butyl (δ ~1.4 ppm, singlet) and indole/piperazine proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected for C26H30FN3O4: 468.2245). FT-IR identifies key functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, carboxylic acid O-H absent in ester form). For analogs like tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate, PubChem CID 7016484 provides reference spectral data .

Q. What are the stability and storage recommendations for this compound?

  • Methodological Answer : Tert-butyl esters are prone to hydrolysis under acidic/basic conditions. Storage at -20°C in anhydrous DMSO or under nitrogen is recommended to prevent decomposition . Safety data for structurally similar compounds (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate) advise protection from moisture and light, with silica gel desiccant in sealed amber vials .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperazine-fluorophenyl coupling step?

  • Methodological Answer : Catalytic systems play a critical role. For example, Dutta et al. (1996) achieved high yields in piperazine derivatization using Pd(PPh₃)₄ with K2CO3 in DMF at 80°C . Microwave-assisted synthesis (e.g., 100°C, 30 min) may reduce side products. Monitoring reaction progress via TLC (silica, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) ensures timely termination .

Q. What biological targets or mechanisms are associated with this compound?

  • Methodological Answer : Structural analogs (e.g., 4-(benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester) exhibit activity against kinases and GPCRs due to the indole-piperazine scaffold’s affinity for hydrophobic binding pockets . Preliminary assays may include receptor binding studies (radioligand displacement) or enzyme inhibition assays (IC50 determination). For example, compounds with tert-butyl esters and fluorophenyl groups show promise in CNS drug discovery .

Q. Which analytical techniques resolve contradictions in reported spectral data?

  • Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected splitting or m/z values) may arise from stereochemical impurities or residual solvents. 2D NMR (COSY, HSQC) clarifies proton-carbon correlations, while X-ray crystallography confirms absolute configuration. For purity disputes, HPLC with charged aerosol detection (CAD) provides quantitative analysis without UV chromophore dependency .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

  • Methodological Answer : Key issues include low solubility of intermediates (e.g., indole-carboxylic acid precursors) and exothermic Boc-deprotection . Process optimization for analogs (e.g., tert-butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate) uses flow chemistry to control temperature and improve mixing . Purification via flash chromatography (gradient elution) or recrystallization (ethyl acetate/hexane) enhances yield and purity .

Q. How does the tert-butyl ester group influence pharmacokinetic properties?

  • Methodological Answer : The tert-butyl ester acts as a prodrug moiety , enhancing lipophilicity (logP) for membrane permeability. In vivo studies on similar compounds (e.g., tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate) show enzymatic hydrolysis in plasma to release the active carboxylic acid, as confirmed by LC-MS/MS metabolic profiling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{Carboxy-[4-(4-fluoro-phenyl)-piperazin-1-YL]-methyl}-indole-1-carboxylic acid tert-butyl ester
Reactant of Route 2
2-{Carboxy-[4-(4-fluoro-phenyl)-piperazin-1-YL]-methyl}-indole-1-carboxylic acid tert-butyl ester

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